Axomadol is a centrally acting analgesic agent. It is a synthetic opioid analgesic indicated for the treatment of moderate to moderately severe pain. Axomadol is a racemic mixture of the (R,R)-(+)- and (S,S)-(−)-enantiomers. In scientific research, axomadol serves as a valuable tool for studying pain pathways and exploring novel analgesic mechanisms.
Axomadol exerts its analgesic effects through a dual mechanism of action, targeting both the opioid and monoaminergic systems:
Opioid agonism: Axomadol, specifically its (R,R)-enantiomer, acts as a weak agonist at the μ-opioid receptor. This interaction inhibits the transmission of pain signals within the central nervous system.
Noradrenaline reuptake inhibition: Both enantiomers of axomadol, along with its primary metabolite (O-desmethylaxomadol), inhibit the reuptake of noradrenaline. This action increases the availability of noradrenaline in the synaptic cleft, contributing to its analgesic effect.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Axomadol's PK/PD properties have been extensively studied using pupillometry as a surrogate biomarker for analgesia. This research helps understand the relationship between axomadol's concentration, its active metabolites, and its effects on pain perception.
Pain Management Research: Axomadol's effectiveness in managing pain associated with osteoarthritis has been investigated. The research explores its potential as a therapeutic option for chronic pain conditions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6